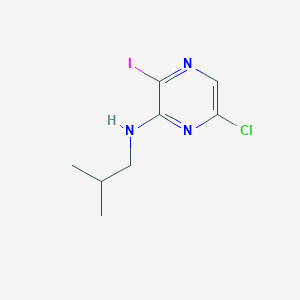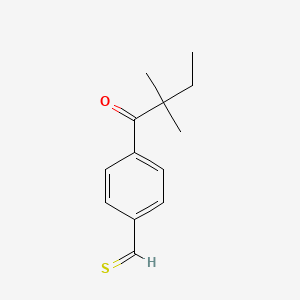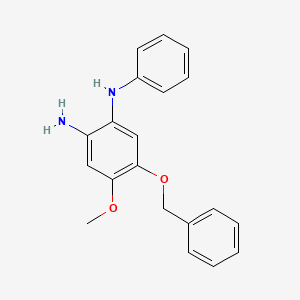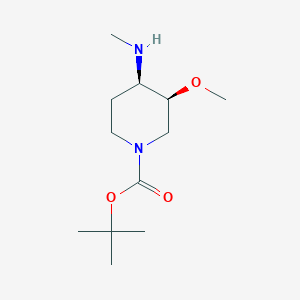![molecular formula C18H18OS B13088838 4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 2,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,4-dimethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms 3-(2,4-dimethylphenyl)propanoyl chloride, which is then reacted with thiobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoyl chain can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(2,4-Dimethylphenyl)propanoyl]piperazin-2-one: Similar in structure but contains a piperazine ring instead of a thiobenzaldehyde group.
Ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate: Contains an ethyl ester group and a benzoate moiety.
Uniqueness
4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of the thiobenzaldehyde group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C18H18OS |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-[3-(2,4-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-3-6-16(14(2)11-13)9-10-18(19)17-7-4-15(12-20)5-8-17/h3-8,11-12H,9-10H2,1-2H3 |
Clave InChI |
UWCZSPCUJNUZNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


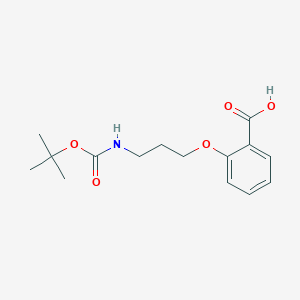
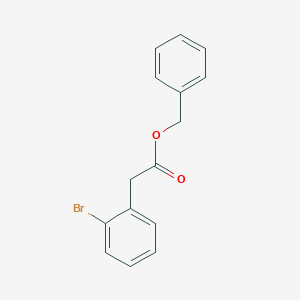
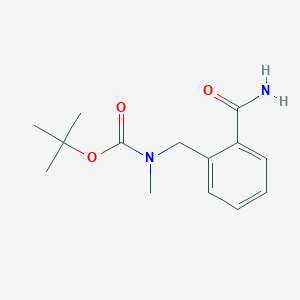
![7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13088782.png)
![1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13088786.png)
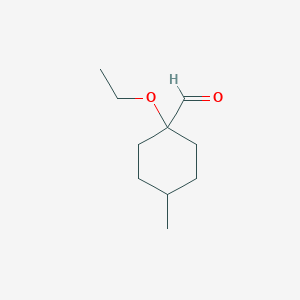
![2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088791.png)

